molecular formula C9H16O B3053308 4-Ethyl-1,6-heptadien-4-ol CAS No. 52939-62-5

4-Ethyl-1,6-heptadien-4-ol

Cat. No.: B3053308
CAS No.: 52939-62-5
M. Wt: 140.22 g/mol
InChI Key: ZNYOYPXOCNWHCW-UHFFFAOYSA-N
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Description

4-Ethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C9H16O It is a secondary alcohol with a heptadiene backbone, characterized by the presence of two double bonds and an ethyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1,6-heptadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by a series of purification steps . Another method includes the use of Mitsunobu condensation to couple protected nucleic acid bases with 1,6-heptadien-4-ol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,6-heptadien-4-ol involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action include signal transduction and metabolic processes, which are influenced by its structural properties and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,6-Heptadien-4-ol: Shares a similar backbone but lacks the ethyl group.

    4-Methyl-1,6-heptadien-4-ol: Similar structure with a methyl group instead of an ethyl group.

    2,6-Dimethyl-1,6-heptadien-4-ol: Contains two methyl groups on the heptadiene backbone.

Uniqueness

4-Ethyl-1,6-heptadien-4-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its behavior in chemical reactions and its applications in different fields.

Properties

IUPAC Name

4-ethylhepta-1,6-dien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-7-9(10,6-3)8-5-2/h4-5,10H,1-2,6-8H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYOYPXOCNWHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200978
Record name 1,6-Heptadien-4-ol, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52939-62-5
Record name 1,6-Heptadien-4-ol, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052939625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Heptadien-4-ol, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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